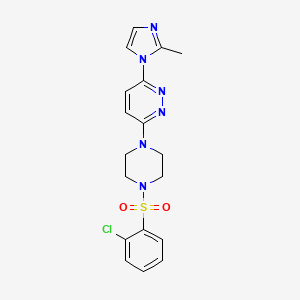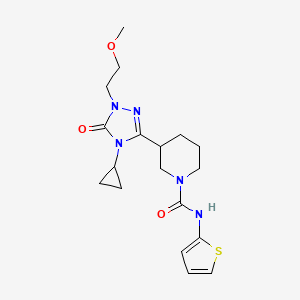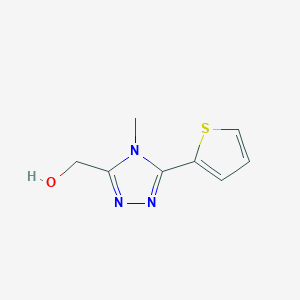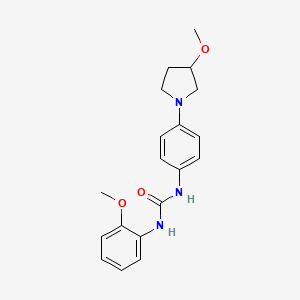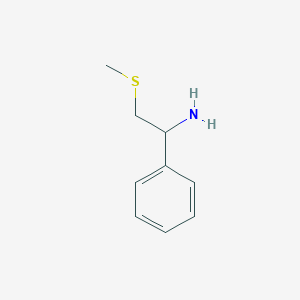
2-(Methylsulfanyl)-1-phenylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Methylsulfanyl)-1-phenylethan-1-amine, also known as 2-Methylthioamphetamine (2-MTA), is a synthetic amphetamine derivative. It is a potent stimulant drug that increases the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Scientific Research Applications
Antitumor Activity
2-(Methylsulfanyl)-1-phenylethan-1-amine: and its derivatives have been investigated for their cytotoxic effects against cancer cells. Specifically, a series of 2-methylsulfanyl-triazoloquinazoline derivatives were synthesized and evaluated. Among them, compounds 13 and 17 exhibited the highest cytotoxicity against hepatocellular carcinoma cells (Hep-G2) and colon carcinoma cells (HCT-116) . The presence of a 5-ethoxy moiety was found to be essential for antitumor activity against these cell lines.
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Compounds derived from 2-(Methylsulfanyl)-1-phenylethan-1-amine have shown promise as anti-inflammatory agents. Notably, compounds 3 , 6 , 7 , 8 , and 25 demonstrated multi-potent anti-inflammatory effects. These compounds modulate inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and prostaglandin E-2 (PGE-2) . Their potential in managing inflammatory conditions warrants further investigation.
Molecular Switches and Electronic Devices
Beyond biological applications, 2-(Methylsulfanyl)-1-phenylethan-1-amine derivatives have relevance in molecular electronics. Molecular switches, fundamental components of electronic devices, can perform logical and arithmetic operations. These compounds contribute to the design of molecular logic gates, encoding and decoding functions, and other electronic functionalities .
properties
IUPAC Name |
2-methylsulfanyl-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLILOASTKRWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-(4-chlorophenyl)-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B2632334.png)

![(3As,5S,6aS)-N-cyclopropyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride](/img/structure/B2632336.png)
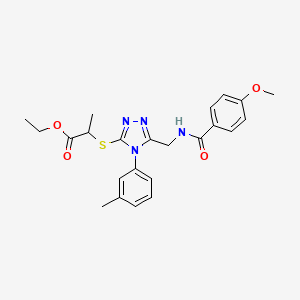
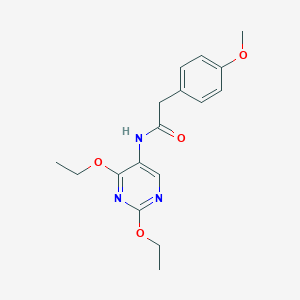

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2632344.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2632345.png)

